3,4,5-Trimethoxy-benzamidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3,4,5-Trimethoxy-benzamidine has been explored in various studies. In one study, a series of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes . Another research effort led to the creation of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, which were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . Additionally, a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized through a one-pot sequential four-component condensation reaction without the use of a catalyst .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxy-benzamidine derivatives plays a crucial role in their biological activity. The docking study of the benzoxazole derivatives revealed that the interaction with the COX-2 enzyme's active site is consistent with their biological evaluation, suggesting that the trimethoxybenzyl moiety is significant for the inhibitory activity . The dihydropyrimidine-2(1H)-one/thione derivatives were characterized by spectral analysis, which is essential for confirming the structure and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are notable for their selectivity and efficiency. The synthesis of benzoxazole derivatives involved selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to minimize side effects . The one-pot synthesis of dihydropyrimidine derivatives indicates a reaction that is efficient and potentially scalable for larger production .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are inferred from their biological activity and synthesis methods. The benzoxazole derivatives demonstrated significant anti-inflammatory activity and gastric tolerance in vivo, which suggests favorable physical properties such as solubility and stability that allow them to exert their biological effects effectively . The dihydropyrimidine derivatives showed antitumor activity against cancer stem cells, indicating that their chemical properties are suitable for interacting with biological targets .
Scientific Research Applications
Cancer Research
3,4,5-Trimethoxy-benzamidine derivatives have shown promising results in cancer research. For example, novel derivatives were synthesized and tested for antitumor activity against cancer stem cells, showing significant inhibition in certain compounds (Bhat, Al‐Dhfyan, & Al-Omar, 2016). This suggests potential for development into cancer therapies, particularly targeting cancer stem cells.
Pharmacological Studies
In pharmacology, 3,4,5-Trimethoxy-benzamidine and its derivatives have been explored for various applications. Studies have investigated the impact of such compounds on tissue respiration and gastric mucosa, suggesting a potential role in developing anti-ulcer drugs (Abe, Sekiguchi, Tsuru, & Irikura, 1984). Additionally, these compounds have been examined for their inhibitory effects on pyruvic acid oxidation and anticonvulsant properties (Chaturvedi, Chaudhari, & Parmar, 1972).
Antibacterial Activity
Research into the antibacterial properties of 3,4,5-Trimethoxy-benzamidine derivatives has also been conducted. For instance, a study synthesized and tested novel derivatives for antibacterial activity against different bacterial strains, although the results showed relatively low activity compared to standard drugs (Saeed, Khera, Abbas, Latif, Sajid, & Floerke, 2010).
Antioxidant Properties
Investigations into the antioxidant properties of new thiazole derivatives synthesized from 3,4,5-Trimethoxy benzaldehyde have been conducted. These studies have revealed that some synthesized compounds exhibit potent antioxidant activity, indicating potential for further exploration in this area (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Material Chemistry
In material chemistry, 3,4,5-Trimethoxy-benzamidine derivatives have been studied for their use in the preparation and characterization of reference substances. For example, a study focused on the preparation, homogeneity, and stability of a reference substance of 3,4,5-trimethoxy-benzaldehyde, highlighting its potential utility in various chemical applications (Wang Yongmei et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABPJQXZBKJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404737 | |
Record name | 3,4,5-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-benzamidine | |
CAS RN |
4156-70-1 | |
Record name | 3,4,5-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.